![molecular formula C21H23N5O7S2 B2663238 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 313960-41-7](/img/structure/B2663238.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C27H22N4O5S . It has an average mass of 514.552 Da and a monoisotopic mass of 514.131104 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, EI–MS, and HRFAB–MS . These techniques can provide detailed information about the atomic connectivity and electronic structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 514.552 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Fluorescence Binding with Bovine Serum Albumin
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide and its derivatives have been synthesized and studied for their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research offers insights into the binding constants, number of binding sites, and the distances between BSA and its derivatives, which could be relevant in understanding the protein interactions of this compound (Meng et al., 2012).
Photolytic Degradation in Aqueous Environment
Studies have identified intermediates resulting from the photolytic reaction of similar sulfamoyl compounds in aqueous environments. These findings are significant for environmental chemistry, particularly in understanding the behavior of these compounds under UV irradiation (Scrano et al., 2006).
Synthesis and Biological Evaluation
Research on sulfonamide-derived compounds, including those similar to this compound, focuses on their synthesis, structural characterization, and biological evaluation. Studies include evaluating their antibacterial and antifungal activities, which could be pertinent in the development of new antimicrobial agents (Chohan & Shad, 2011).
Molecular Docking and Theoretical Studies
Advanced theoretical and experimental studies, including molecular docking and Density Functional Theory (DFT) calculations, have been conducted on derivatives of this compound. These studies can provide deeper insights into the potential interactions of these compounds with biological targets, which is crucial for drug design and discovery (Fahim & Shalaby, 2019).
Histone Deacetylase Inhibition
Derivatives of this compound have been investigated for their role as histone deacetylase inhibitors, showcasing potential applications in cancer therapy. Their ability to inhibit specific isotypes and induce apoptosis in cancer cells highlights their therapeutic potential (Zhou et al., 2008).
Anti-Tubercular Applications
Research into novel derivatives of this compound includes their synthesis and evaluation for anti-tubercular activity. This aspect is critical in the search for new treatments against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O7S2/c1-26(2)35(30,31)17-9-5-14(6-10-17)20(27)22-15-7-11-16(12-8-15)34(28,29)25-18-13-19(32-3)24-21(23-18)33-4/h5-13H,1-4H3,(H,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRVHCZXSVEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)
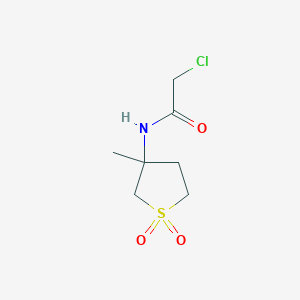
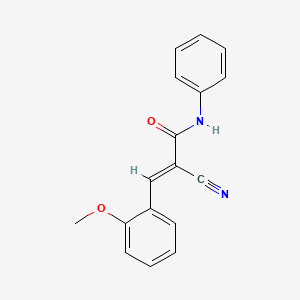
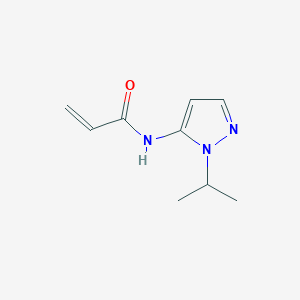
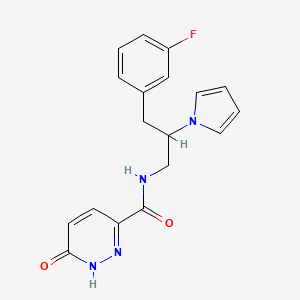

![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)
![N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2663171.png)
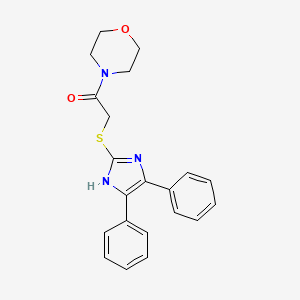
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)